molecular formula C9H9BrClNO2 B13057026 Ethyl 2-(bromomethyl)-6-chloronicotinate

Ethyl 2-(bromomethyl)-6-chloronicotinate

Cat. No.: B13057026
M. Wt: 278.53 g/mol
InChI Key: NIDRUYIBEOHJNF-UHFFFAOYSA-N
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Description

The Role of Nicotinate (B505614) Derivatives as Versatile Building Blocks

Nicotinate derivatives, also known as pyridine-3-carboxylates, are esteemed as versatile building blocks in organic synthesis. The pyridine (B92270) ring, an aromatic heterocycle containing a nitrogen atom, imparts specific electronic properties and serves as a key pharmacophore in numerous biologically active compounds. The ester functionality provides a convenient handle for further chemical transformations, such as hydrolysis, amidation, and reduction, allowing for the introduction of diverse functional groups.

Structural Characteristics and Synthetic Utility of Pyridine Scaffolds

The pyridine scaffold is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. bldpharm.comchemicalbook.com Its aromatic nature, combined with the presence of the nitrogen atom, allows for a range of chemical modifications. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is often crucial for biological activity. chemicalbook.com The substitution pattern on the pyridine ring can be readily varied, enabling the fine-tuning of steric and electronic properties to optimize molecular interactions with biological targets. chemicalbook.com

Significance of Bromomethyl-Functionalized Pyridines in Organic Synthesis

The introduction of a bromomethyl group onto a pyridine ring transforms it into a highly reactive intermediate. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. This versatility makes bromomethyl-pyridines valuable synthons for the construction of more complex molecular architectures.

Current Research Focus on Ethyl 2-(bromomethyl)-6-chloronicotinate

While extensive research has been conducted on various halogenated pyridines, specific and detailed studies focusing solely on this compound are limited in publicly available scientific literature. However, its structure suggests significant potential as a precursor in medicinal chemistry and materials science. The presence of three distinct reactive sites—the bromomethyl group, the chloro substituent, and the ethyl ester—offers a platform for sequential and regioselective chemical modifications.

The chloro substituent on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl group, as previously mentioned, is a prime site for nucleophilic substitution reactions. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively.

The combination of these reactive centers in a single molecule makes this compound a highly versatile tool for the generation of diverse molecular libraries for drug discovery and other applications. Further research into the specific reactivity and potential applications of this compound is warranted to fully exploit its synthetic potential.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 31163-13-0
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Note: Detailed experimental physical properties are not widely reported in the literature. The provided information is based on data from chemical suppliers.

Spectroscopic Data

Spectroscopy Expected Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the bromomethyl protons, and two distinct signals for the aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (with varying chemical shifts due to the substituents), the bromomethyl carbon, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

Note: This table represents expected spectroscopic features and is not based on reported experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3

InChI Key

NIDRUYIBEOHJNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)CBr

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Bromomethyl 6 Chloronicotinate

Strategies for the Introduction of the Bromomethyl Moiety

The conversion of the 2-methyl group to a 2-bromomethyl group is a critical transformation. This is typically achieved via a free radical substitution reaction on the precursor, ethyl 2-methyl-6-chloronicotinate.

Free radical bromination is a widely used method for the halogenation of benzylic or allylic positions, which are positions adjacent to an aromatic ring or a double bond, respectively. libretexts.orgmasterorganicchemistry.com In the case of ethyl 2-methyl-6-chloronicotinate, the methyl group at the 2-position is analogous to a benzylic position, making it susceptible to this type of reaction. The most common reagent for this purpose is N-Bromosuccinimide (NBS). masterorganicchemistry.comresearchgate.net

The reaction proceeds via a radical chain mechanism. libretexts.org This process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the methyl group to form a stabilized heterocyclic radical. This radical then reacts with a bromine source to yield the desired bromomethyl product and a new radical to continue the chain. masterorganicchemistry.com

To facilitate the reaction, radical initiators are employed. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. google.com The choice of initiator is often dependent on the reaction temperature. google.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under the influence of light or heat to promote the formation of radicals. libretexts.orgresearchgate.net The use of NBS is advantageous as it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which helps to minimize competitive electrophilic addition or substitution reactions on the pyridine (B92270) ring. libretexts.orgmasterorganicchemistry.com

Parameter Condition Purpose Reference
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for selective radical substitution. libretexts.orgmasterorganicchemistry.com
Initiators Benzoyl Peroxide, AIBNGenerate radicals to start the chain reaction. google.com
Energy Source Light (e.g., 250W bulb), HeatPromotes homolytic cleavage of the initiator and Br₂. researchgate.netgoogle.com
Solvent Carbon Tetrachloride (CCl₄)Inert solvent that facilitates the radical process. libretexts.orgresearchgate.net

A key challenge in the bromination of pyridine derivatives is achieving selectivity between substitution on the side chain (the methyl group) and on the aromatic ring itself. researchgate.net Pyridine rings can be susceptible to electrophilic bromination. However, the presence of electron-withdrawing groups, such as the chloro group at the 6-position and the ethyl ester group at the 3-position, deactivates the pyridine ring towards electrophilic attack. researchgate.net This deactivation favors the desired free radical bromination on the methyl side chain.

The reaction conditions for free radical bromination, specifically the use of NBS in a non-polar solvent with a radical initiator, are designed to promote the radical pathway over the electrophilic pathway. researchgate.netorganic-chemistry.org In contrast, using molecular bromine without a radical initiator could lead to undesired ring bromination. researchgate.net Therefore, the inherent electronic properties of the ethyl 2-methyl-6-chloronicotinate precursor, combined with the specific choice of reagents and conditions, direct the bromine atom to the methyl group with high selectivity.

Synthesis of the 6-Chloronicotinate Ester Core

The precursor molecule, ethyl 6-chloronicotinate, is a key intermediate. chemimpex.com One common method for its synthesis is through the esterification of 6-chloronicotinic acid. This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a coupling agent and a catalyst.

A specific reported procedure involves reacting 6-chloronicotinic acid with ethanol using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically performed in a solvent like methylene (B1212753) chloride and heated to reflux. After the reaction is complete, the product is isolated and purified, often through column chromatography, to yield the pure ethyl 6-chloronicotinate.

Reactant Reagent/Catalyst Solvent Conditions Reference
6-Chloronicotinic AcidEthanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Methylene ChlorideReflux

This ester core would then typically be derived from a 2-methyl substituted version to serve as the direct precursor for the bromination step.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the synthesis of ethyl 2-(bromomethyl)-6-chloronicotinate involves fine-tuning the conditions for both the esterification and the subsequent bromination to maximize the yield and purity of the final product.

For the bromination step, the molar ratio of NBS to the substrate is a critical parameter. Using an excess of NBS can lead to the formation of di-brominated byproducts. A patent for similar pyridine brominations suggests using the brominating agent in a range of 1.5 to 5 equivalents, but also notes that using less than 1 equivalent can help avoid side products in some cases. google.com The amount of radical initiator is also important; typically, catalytic amounts ranging from 0.001 to 0.5 equivalents are used. google.com

Reaction time and temperature must also be controlled. Radical reactions can be rapid, and prolonged reaction times or excessive temperatures can lead to degradation of the product or the formation of impurities. google.com Distillation of the final product at high temperatures can also lead to the formation of viscous residues and reduced yields, indicating that purification should be conducted under reduced pressure and at lower temperatures. orgsyn.org Purification techniques such as flash chromatography or fractional distillation under vacuum are essential to isolate the target compound from unreacted starting materials, the succinimide (B58015) byproduct, and any other impurities. orgsyn.org

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Bromomethyl 6 Chloronicotinate

Nucleophilic Substitution Reactions of the Bromomethyl Group

The benzylic-like bromide of the 2-(bromomethyl) group is highly activated towards nucleophilic substitution reactions (S_N2). The electron-withdrawing nature of the pyridine (B92270) ring and the adjacent ester group enhances the electrophilicity of the methylene (B1212753) carbon, facilitating its reaction with a wide array of nucleophiles.

Reactivity with Nitrogen-Based Nucleophiles (e.g., amines)

The reaction of ethyl 2-(bromomethyl)-6-chloronicotinate with primary and secondary amines is a common method for introducing nitrogen-containing substituents. This reaction typically proceeds via a standard S_N2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. chemguide.co.uklibretexts.org

The reaction with a primary amine, for instance, initially forms a secondary amine. However, the reaction can be complex, as the newly formed secondary amine is also nucleophilic and can react with another molecule of the starting material to form a tertiary amine. chemguide.co.uk This can lead to a mixture of products. To favor the formation of the secondary amine, an excess of the primary amine is often used. libretexts.org

Table 1: Illustrative Reaction of this compound with a Primary Amine

Reactant 1Reactant 2ProductReaction Type
This compoundMethylamineEthyl 6-chloro-2-((methylamino)methyl)nicotinateNucleophilic Substitution (S_N2)

Note: This table represents a predicted reaction based on the general reactivity of similar compounds, as specific experimental data for this exact reaction was not found in the searched literature.

Reactions with Sulfur-Based Nucleophiles (e.g., sulfinates)

Sulfur-based nucleophiles, such as sulfinates, are also effective in displacing the bromide from the bromomethyl group. For example, the reaction with sodium benzenesulfinate (B1229208) would be expected to yield the corresponding sulfone. This transformation provides a route to introduce sulfonyl groups, which are important functionalities in various biologically active molecules. The reaction mechanism is analogous to that with nitrogen nucleophiles, involving the attack of the sulfur nucleophile on the methylene carbon.

Table 2: Predicted Reaction with a Sulfur-Based Nucleophile

Reactant 1Reactant 2Predicted ProductReaction Type
This compoundSodium benzenesulfinateEthyl 6-chloro-2-((phenylsulfonyl)methyl)nicotinateNucleophilic Substitution (S_N2)

Note: This is a predicted reaction based on established principles of nucleophilic substitution, as specific literature detailing this reaction was not identified.

Intramolecular Nucleophilic Cyclization Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. researchgate.net For instance, if a nucleophilic group is introduced at the 6-position (by substitution of the chlorine), it could potentially cyclize onto the bromomethyl group. More commonly, a nucleophile attached to the ester or introduced via the bromomethyl group could cyclize onto the pyridine ring, although this is less direct. Theoretical studies on related systems have explored such intramolecular cyclizations. nih.govrsc.orgresearchgate.net The feasibility and outcome of these cyclizations are governed by factors such as ring size to be formed (Baldwin's rules), the nature of the nucleophile, and the reaction conditions. researchgate.net

Cross-Coupling Chemistry and Organometallic Transformations

While the bromomethyl group is the primary site for nucleophilic attack, the chloro substituent at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in Grignard-Type Reactions

The chloro group on the pyridine ring can participate in Grignard-type reactions. While direct formation of a Grignard reagent at the 6-position might be challenging due to the presence of the ester and bromomethyl groups, related transformations are well-documented for halopyridines. researchgate.net For instance, a metal-halogen exchange using reagents like isopropylmagnesium chloride lithium chloride complex ("Turbo Grignard") has been shown to be effective for the functionalization of bromo- and chloropyridines. mdpi.com This could be followed by reaction with an electrophile. Alternatively, a Grignard reagent could be prepared from a different starting material and coupled with the 6-chloro position of the title compound, though this would be a cross-coupling reaction rather than a direct Grignard formation. Grignard reagents are known to react with esters, which would be a competing reaction pathway. masterorganicchemistry.com

Hiyama Cross-Coupling Protocols

The Hiyama cross-coupling is a palladium-catalyzed reaction between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org This protocol is applicable to chloropyridine derivatives and offers a method for forming carbon-carbon bonds. nih.gov In the context of this compound, the chloro group at the 6-position can be coupled with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source (or under fluoride-free conditions with specific silanes). organic-chemistry.orgnih.gov This allows for the introduction of various aryl, alkenyl, or alkyl groups at this position. The reaction is valued for its tolerance of various functional groups and the low toxicity of the organosilane reagents. organic-chemistry.orgwikipedia.org

Table 3: Illustrative Hiyama Cross-Coupling Reaction

Reactant 1Reactant 2Catalyst SystemPredicted ProductReaction Type
This compoundPhenyltrimethoxysilanePd(OAc)2 / Ligand, Fluoride sourceEthyl 2-(bromomethyl)-6-phenylnicotinateHiyama Cross-Coupling

Note: This table illustrates a potential application of the Hiyama coupling based on general protocols for chloropyridines, as specific data for this substrate was not available in the consulted literature.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi coupling strategies with related halogenated pyridines)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of halogenated pyridines like this compound, the chlorine atom on the pyridine ring serves as a handle for such transformations. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a particularly relevant strategy. wikipedia.orgorganic-chemistry.org

The general mechanism for palladium-catalyzed cross-coupling reactions, including the Negishi coupling, typically begins with a palladium(II) salt that is reduced in situ by the organometallic reagent to the active palladium(0) species. youtube.com This Pd(0) catalyst then undergoes oxidative addition with the aryl halide (in this case, the chloropyridine). The resulting organopalladium(II) complex then undergoes transmetalation with the organozinc reagent, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

The reactivity of the halide in these couplings generally follows the order I > Br > Cl. orgsyn.org While the C-Cl bond is the least reactive, advancements in ligand design have enabled the efficient coupling of chloropyridines. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as X-Phos can facilitate the coupling of organozinc reagents with aryl chlorides. researchgate.net The choice of catalyst and ligands is crucial; for example, palladium complexes with ligands like RuPhos and BrettPhos have shown broad applicability in C-N cross-coupling reactions of functionalized aryl and heteroaryl halides. nih.govrsc.org Cationic palladium(II) complexes have also been shown to be highly reactive in C-H activation and cross-coupling reactions at room temperature. beilstein-journals.org

In the case of this compound, the presence of the reactive bromomethyl group could potentially interfere with the coupling at the chloro position. Selective coupling at the C-Cl bond would likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, and organozinc reagent, to favor oxidative addition at the less reactive C-Cl bond over potential side reactions involving the bromomethyl group. The development of chemoselective cross-coupling methods remains an active area of research. rsc.orgrsc.orgnih.govnih.govrsc.org

Table 1: Selected Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines
Halopyridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
2-BromopyridineOrganozinc reagentPd(PPh₃)₄2,2'-Bipyridine derivative wikipedia.org
Aryl ChloridesOrganozinc reagentPd₂(dba)₃ / X-PhosBiaryl derivative researchgate.net
3-Halo-2-aminopyridinesPrimary/Secondary AminesRuPhos/BrettPhos-PdN³-substituted-2,3-diaminopyridines nih.gov
2-PhenylpyridinesAlkyl iodidesPalladium catalystAlkylated 2-phenylpyridines rsc.org
Aryl(dimethyl)silanolsAryl iodides/bromidesPalladium catalystBiaryl derivative organic-chemistry.org
This table is for illustrative purposes and showcases the versatility of palladium catalysis with related pyridine structures.

Nickel-Catalyzed Coupling Reactions

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. wikipedia.orgacs.org Nickel catalysts have demonstrated particular efficacy in the coupling of less reactive electrophiles, such as aryl chlorides. nih.govthieme-connect.comnih.gov The cross-electrophile coupling of 2-chloropyridines with alkyl bromides, for instance, can be achieved using a nickel catalyst with a rigid bathophenanthroline (B157979) ligand. nih.govthieme-connect.comnih.gov This approach is significant as it allows for the synthesis of functionalized molecules from readily available organic halides. thieme-connect.comnih.gov

For a molecule like this compound, a nickel-catalyzed cross-electrophile coupling could potentially engage both the C-Cl and C-Br bonds. However, the development of selective methods is a key challenge. Research has shown that the choice of ligand is critical in controlling the reactivity and selectivity of nickel-catalyzed reactions. nih.gov For example, nickel complexes with specific N-heterocyclic carbene (NHC) ligands have been developed for various coupling reactions. acs.org Furthermore, nickel catalysts have been successfully employed in Miyaura-type borylations of unactivated alkyl halides, demonstrating their utility in forming carbon-boron bonds. nih.gov

Table 2: Examples of Nickel-Catalyzed Coupling Reactions
Substrate 1Substrate 2Catalyst SystemProduct TypeReference
2-ChloropyridineAlkyl bromideNiBr₂·3H₂O / Bathophenanthroline2-Alkylated pyridine nih.govthieme-connect.comnih.gov
Substituted 2-ChloropyridineEthyl 3-chloropropanoateNickel catalyst / Mn reductantC(sp²)-C(sp³) coupled product acs.org
PhenolsChloropyridinePhPAd-DalPhos / Ni(COD)₂Pyridyl-O-aryl ether acs.org
Aryl ChloridesPrimary Alkyl ChloridesNickel catalyst / PyBCamCN ligandCross-coupled product nih.gov
Grignard reagentsVinyl halides[Ni(acac)₂]Cross-coupled product thieme.com
This table highlights the diverse applications of nickel catalysis in C-C and C-O bond formation.

Cobalt-Catalyzed Reactions with Functionalized Organozinc Reagents

Cobalt catalysis has emerged as a powerful and economical tool for cross-coupling reactions, particularly with organozinc reagents. researchgate.net A key advantage of using organozinc reagents is their high functional group tolerance. researchgate.netorganic-chemistry.org Cobalt catalysts can effectively couple a range of functionalized organozinc reagents with various organic halides. researchgate.netuni-muenchen.de For instance, cobalt(II) bromide in the presence of a bipyridine ligand can catalyze the formation of alkylzinc compounds from alkyl bromides under mild conditions. researchgate.net

These cobalt-catalyzed systems have been successfully applied to the synthesis of complex N-heterocycles. researchgate.net The reaction of functionalized diarylzinc reagents with allylic chlorides in the presence of Co(acac)₂ provides a stereoselective route to dienes. organic-chemistry.org This methodology tolerates a variety of functional groups, including esters and ketones, which is relevant to a substrate like this compound. organic-chemistry.org Cobalt catalysts have also been used for the electrophilic amination of organozinc reagents, enabling the late-stage functionalization of secondary amines. nih.gov The development of cobalt-catalyzed methods for the preparation of pyridylzinc reagents further expands the synthetic utility of this approach. researchgate.net

Functionalization of N-Heterocycles through Organometallic Intermediates

The functionalization of N-heterocycles is a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov The use of organometallic intermediates provides a versatile platform for introducing a wide array of substituents onto heterocyclic scaffolds. rsc.orgrsc.org Organolithium, organomagnesium, and organozinc reagents are commonly employed intermediates in the functionalization of pyridines. rsc.orgrsc.org

The generation of these organometallic species can be achieved through various methods, including direct metalation, halogen-metal exchange, or transmetalation. orgsyn.orgrsc.orgrsc.org Once formed, these intermediates can react with a range of electrophiles to introduce new functional groups. Metal-catalyzed cross-coupling reactions, as discussed in the preceding sections, represent a major application of these organometallic intermediates. rsc.org For example, pyridylzinc halides, generated from the corresponding halopyridines, are effective coupling partners in Negishi reactions. orgsyn.org The functionalization can also occur via C-H activation, a step- and atom-economical strategy that has gained significant traction. researchgate.net Transition metals like palladium, nickel, and cobalt play a crucial role in catalyzing these transformations, enabling the synthesis of a diverse array of substituted N-heterocycles. researchgate.netnih.gov

Rearrangement and Cyclization Reactions

Formation of α-Pyridone Derivatives from Analogous Structures

The 6-chloro substituent on the pyridine ring of this compound makes it susceptible to nucleophilic aromatic substitution. Hydrolysis of the C-Cl bond, either under acidic or basic conditions, or through metal-catalyzed processes, can lead to the formation of the corresponding α-pyridone derivative. This transformation is a common pathway for analogous 6-chloronicotinate esters. The resulting pyridone can exist in tautomeric equilibrium with its corresponding hydroxypyridine form.

Pathways leading to Lactone and Lactam Ring Systems (drawing insights from ethyl 2-(bromomethyl)acrylate reactivity)

The reactivity of the bromomethyl group in conjunction with the ester functionality in this compound can be compared to that of ethyl 2-(bromomethyl)acrylate to anticipate potential cyclization pathways. The bromomethyl group is a potent electrophile, susceptible to nucleophilic attack. Intramolecular cyclization can occur if a suitable nucleophile is present or generated within the molecule.

For instance, hydrolysis of the ester group to the corresponding carboxylic acid would generate an internal carboxylate nucleophile. This could then displace the bromide to form a six-membered lactone ring fused to the pyridine core. Similarly, reaction with an external amine could lead to the formation of an amide, which, upon deprotonation, could act as an internal nucleophile to displace the bromide and form a lactam ring system. While direct examples for this compound are not explicitly detailed in the provided search results, the fundamental reactivity patterns of related acrylates strongly suggest the feasibility of these cyclization pathways. nih.gov

Electrophilic Reactions on the Nicotinate (B505614) Core

The nicotinate core of this compound is a pyridine ring, which is inherently electron-deficient. This deficiency is compounded by the presence of two electron-withdrawing substituents: a chloro group at the 6-position and an ethyl carboxylate group at the 3-position. Consequently, the pyridine ring is strongly deactivated towards classical electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The nitrogen atom's lone pair makes the molecule basic, and under the strongly acidic conditions required for many SEAr reactions, the nitrogen atom is protonated. This forms a pyridinium (B92312) cation, which further deactivates the ring to electrophilic attack. rsc.org

To overcome this inherent lack of reactivity, a common strategy is the conversion of the pyridine nitrogen to a pyridine N-oxide. almerja.combhu.ac.in This transformation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. almerja.com The resulting N-oxide is a stable, dipolar species where the oxygen atom can donate electron density back into the pyridine ring through resonance. bhu.ac.inyoutube.com This donation increases the electron density at the 2-, 4-, and 6-positions, thereby activating the ring for electrophilic attack, primarily at the 4-position (para) to minimize steric hindrance and electrostatic repulsion from the positively charged nitrogen. rsc.orgalmerja.combhu.ac.in

Once the electrophilic substitution is complete, the N-oxide functionality can be removed via deoxygenation using reagents like trivalent phosphorus compounds (e.g., PCl₃), restoring the pyridine ring. almerja.com

Table 1: Predicted Reactivity of this compound Core in Electrophilic Aromatic Substitution (SEAr)

Reaction TypeSubstrate StateExpected ReactivityProbable Position of AttackNotes
NitrationUnmodifiedVery Low / Inert-The ring is heavily deactivated by electron-withdrawing groups and the pyridine nitrogen.
HalogenationUnmodifiedVery Low / Inert-Requires harsh conditions with little to no yield expected.
Friedel-CraftsUnmodifiedVery Low / Inert-The Lewis acid catalyst will complex with the basic nitrogen, leading to strong deactivation.
NitrationN-Oxide DerivativeModerateC4-positionN-oxide formation activates the ring, directing the electrophile to the position opposite the ester group. rsc.org
HalogenationN-Oxide DerivativeModerateC4-positionActivation by the N-oxide facilitates the reaction. scripps.edu

Radical-Mediated Transformations and their Control

This compound possesses two primary sites for initiating radical reactions: the C(sp³)–Br bond of the bromomethyl group and the C(sp²)–Cl bond on the aromatic core. The carbon-bromine bond is significantly weaker and thus more susceptible to homolytic cleavage to generate a carbon-centered radical.

The primary radical transformation involving this compound is Atom Transfer Radical Polymerization (ATRP) or Atom Transfer Radical Addition (ATRA). nih.govumich.edu In these processes, a transition metal catalyst, typically a copper(I) complex, facilitates the homolytic cleavage of the C–Br bond. This generates a stabilized radical on the methylene carbon adjacent to the pyridine ring, along with a copper(II) halide species. This radical is a key intermediate for forming new carbon-carbon bonds.

Key radical-mediated reactions include:

Addition to Alkenes and Alkynes: The generated radical can add across the double or triple bond of various unsaturated molecules. This is a powerful method for carbon chain extension and functionalization. nih.govnih.gov

Intramolecular Cyclization (ATRC): If an unsaturated moiety is present elsewhere in the molecule or a tethered substrate, an intramolecular radical cyclization can occur, leading to the formation of cyclic structures. nih.gov

Control over these radical transformations is crucial for achieving desired product selectivity. This can be managed through several factors:

Catalyst System: The choice of metal catalyst (e.g., copper, iron) and ligands influences the rate of radical generation and the equilibrium between active and dormant species. researchgate.netnih.gov

Initiator: While the C-Br bond can be cleaved thermally or with a metal catalyst, photochemical methods using visible light photoredox catalysis offer milder and more controlled reaction conditions. researchgate.netnih.gov

Solvent and Additives: The reaction medium can affect the stability and reactivity of the radical intermediates and the catalytic species. nih.gov

Table 2: Research Findings in Radical Reactions of Related Halogenated Compounds

Reaction TypeKey Feature/CatalystSubstrate TypeOutcome/ApplicationReference
Photoredox AlkylationSingle-electron reductionHalopyridines and AlkenesProvides anti-Markovnikov addition products, tolerant of various functional groups. nih.gov
ATRA/ATRCVisible light, Halogen-bondingα-Halogenated carbonyls and Alkenes/AlkynesForms cyclopentane (B165970) and cyclopentene (B43876) derivatives via intermolecular addition and intramolecular cyclization. nih.gov
Cross-CouplingTrifluoromethyl radical generationHeteroarenesAllows for the functionalization of biomedically relevant substrates with high chemoselectivity. nih.gov
Surface-Initiated ATRPElectrochemically mediated Cu/TPMAMethacrylatesGrafting of polymer brushes onto solid substrates with precise control over thickness. nih.gov

Exploration of Redox Reactivity

The redox chemistry of this compound involves both the oxidation and reduction of its functional groups.

Oxidation: The most susceptible site to oxidation is the pyridine ring nitrogen. As mentioned previously, it can be readily oxidized to the corresponding Nicotinic acid N-oxide derivative using peroxy acids like m-CPBA or a mixture of hydrogen peroxide and acetic acid. almerja.combhu.ac.inwikipedia.org This transformation is fundamental for altering the electronic properties of the nicotinate core, particularly for enabling electrophilic substitutions. Further oxidation of the nicotinic acid moiety, such as hydroxylation, typically requires enzymatic conditions and involves the use of water as the oxygen atom source, as seen in the biological degradation pathways of nicotinic acid. nih.gov The flavin monooxygenase (FMO) enzyme system is known to catalyze the N-oxidation of nicotine (B1678760) and related compounds. nih.gov

Reduction: Reduction reactions can target several sites on the molecule:

Reductive Dehalogenation: The chloro and bromo substituents can be removed via reduction. The C-Br bond is more readily reduced than the C-Cl bond. This can be achieved using various methods, including catalytic hydrogenation or single-electron transfer from reducing agents like samarium(II) iodide. acs.org

Reduction of the Pyridine Ring: The aromatic ring can be reduced to a piperidine (B6355638) under strong hydrogenation conditions.

Electrochemical Reduction: Electrochemical methods can be employed for the controlled reduction of halopyridines. Selective single-electron reduction can generate pyridyl radicals from the C-Cl bond, which can then be used in subsequent coupling reactions. nih.gov

Reduction of the Ester: The ethyl ester group can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride.

The redox potential of the molecule is a key parameter governing these transformations. The reduction of halopyridines is often efficient even when the single electron transfer (SET) process appears to be thermodynamically unfavorable, a phenomenon that can be facilitated by processes like proton-coupled electron transfer (PCET). nih.gov

Table 3: Summary of Potential Redox Transformations

TransformationReagent/ConditionFunctional Group TargetedProduct Type
N-Oxidationm-CPBA or H₂O₂/AcOHPyridine NitrogenPyridine N-oxide derivative almerja.comwikipedia.org
Reductive DehalogenationCatalytic Hydrogenation, SmI₂C-Br and/or C-ClDehalogenated nicotinate
Ester ReductionLiAlH₄Ethyl carboxylate(6-chloro-2-(hydroxymethyl)pyridin-3-yl)methanol
Ring HydrogenationHigh-pressure H₂, Rh/CPyridine RingPiperidine derivative
Radical FormationPhotoredox CatalysisC-ClPyridyl radical for C-C coupling nih.gov

Advanced Applications As a Synthetic Intermediate

Role in the Synthesis of Nitrogen-Containing Heterocycles

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in numerous natural products and pharmaceuticals. Ethyl 2-(bromomethyl)-6-chloronicotinate provides a pre-functionalized core for the efficient assembly of such systems.

The synthesis of fused pyrrolopyrimidine systems, which are isomers of purines, is of great interest due to their potential as kinase inhibitors and other therapeutic agents. While direct synthesis of pyrrolo[3,4-d]pyrimidines from the title compound is not extensively documented, its structure provides a clear and plausible pathway. A hypothetical, yet chemically sound, route would involve a multi-step sequence.

First, the highly reactive bromomethyl group can be used to alkylate an amine, such as the nitrogen atom of an amino acid ester like glycine (B1666218) ethyl ester. The resulting secondary amine intermediate can then undergo an intramolecular cyclization, such as a Dieckmann condensation or a related reaction, to form the fused pyrrole (B145914) ring. The ester groups on both the initial nicotinate (B505614) and the introduced amino acid would facilitate this ring formation. The resulting pyrrolopyridine core, still containing the chloro-substituent and an amino group, would then be a prime precursor for the construction of the pyrimidine (B1678525) ring through established methods, such as reaction with formamide (B127407) or other one-carbon synthons, to yield the final pyrrolo[3,4-d]pyrimidine skeleton.

Benzo[b] researchgate.netnih.govoxazine (B8389632) and its derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds. researchgate.netresearchgate.net The synthesis of pyridyl-substituted benzo[b] researchgate.netnih.govoxazines can be efficiently achieved using this compound. The most common synthetic strategy involves the reaction of an o-aminophenol with a suitable electrophilic partner.

In this context, the title compound acts as a di-electrophilic reagent in a one-pot, two-step sequence.

N-Alkylation: The reaction is initiated by the nucleophilic attack of the amino group of an o-aminophenol on the electrophilic carbon of the bromomethyl group. This step proceeds rapidly, often at room temperature, to form a secondary amine intermediate.

Intramolecular SNAr: In the presence of a base, the hydroxyl group of the o-aminophenol is deprotonated to form a phenoxide. This powerful nucleophile then attacks the electron-deficient carbon at the 6-position of the pyridine (B92270) ring, displacing the chloride ion in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This cyclization step forms the fused oxazine ring, yielding the desired pyridyl-substituted benzo[b] researchgate.netnih.govoxazine derivative.

This strategy showcases the utility of the orthogonal reactivity of the bromomethyl and chloro groups on the pyridine core.

Reaction Step Reactant 1 Reactant 2 Key Transformation Resulting Moiety
N-AlkylationThis compoundo-AminophenolFormation of a C-N bondSecondary Amine Linkage
Cyclization (SNAr)Intermediate from Step 1Base (e.g., K₂CO₃)Intramolecular C-O bond formationFused Oxazine Ring

Contribution to the Construction of Biologically Active Scaffolds

The true value of a synthetic intermediate is realized in its application toward molecules with significant function. This compound has proven to be a crucial building block in the development of inhibitors for several important biological targets.

Kinesin family member 18A (KIF18A) is a motor protein essential for proper chromosome alignment during cell division. Its inhibition is a promising therapeutic strategy for treating cancers characterized by chromosomal instability. nih.gov Potent and selective small-molecule inhibitors of KIF18A have been developed, and synthetic intermediates based on a substituted pyridine core are central to their structure. nih.gov

This compound serves as a key precursor for the central scaffold of these inhibitors. The chloronicotinate moiety often forms the core of the final molecule, which binds in an allosteric pocket of the KIF18A motor protein. The bromomethyl group provides a critical reactive handle for elaboration, allowing for the introduction of other fragments of the inhibitor molecule through linkage to amines or other nucleophiles. This modular approach enables the systematic optimization of inhibitor potency and pharmacokinetic properties.

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in certain types of lymphoma, making it an attractive target for cancer therapy. nih.gov The development of small molecules that can modulate BCL6 activity, including PROTACs (PROteolysis TArgeting Chimeras) that induce its degradation, is an active area of research. nih.gov

While a direct, published synthesis of a BCL6 modulator from this compound is not prominent, the structural features of the compound make it a highly suitable building block for this purpose. Many kinase inhibitors and protein-protein interaction modulators are based on nitrogen-containing heterocyclic scaffolds like those derived from this intermediate (e.g., pyrrolopyrimidines). The reactive sites of the title compound would allow for its incorporation into a BCL6 inhibitor scaffold, which could then be linked to a ligand for an E3 ubiquitin ligase to create a BCL6-degrading PROTAC. The versatility of this intermediate makes it a strong candidate for the synthesis of future BCL6-targeting therapeutics.

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibitors of PDE4 have anti-inflammatory effects and are used in the treatment of diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govgoogle.com Many potent PDE4 inhibitors, including the approved drug Roflumilast, are based on a central catechol ether moiety attached to a heterocyclic core, often a substituted pyridine or related system. nih.govgoogle.com

This compound is an ideal precursor for this class of compounds. The chloro- and ester- functionalities on the nicotinate ring are analogous to the core structure of many PDE4 inhibitors. The bromomethyl group at the 2-position provides a versatile point for modification or linkage to other pharmacophoric elements, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. For instance, the bromomethyl group can be readily converted to an aldehyde, an ether, or other functional groups required for optimal binding to the PDE4 active site.

Target Class Therapeutic Rationale Relevance of the Intermediate Example Drug/Scaffold
KIF18A InhibitorsTargeting chromosomal instability in cancer nih.govForms the central pyridine-based scaffold.Allosteric mitotic kinesin inhibitors nih.gov
BCL6 ModulatorsTargeting transcriptional repressors in lymphoma nih.govProvides a core for building fused heterocyclic inhibitors.Quinoline and PROTAC-based modulators nih.gov
PDE4 InhibitorsAnti-inflammatory action for COPD and psoriasis nih.govgoogle.comThe chloronicotinate core mimics scaffolds of known inhibitors.Roflumilast, Phthalazinones nih.govgoogle.com

Development of Stereoselective Synthetic Pathways utilizing the Compound

Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is a cornerstone of modern drug discovery and materials science. The incorporation of a chiral center in a controlled manner is often achieved through the use of chiral auxiliaries, catalysts, or substrates. The structure of this compound, featuring a prochiral center at the bromomethyl group, suggests its potential utility as an electrophile in asymmetric alkylation reactions.

However, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing the use of this compound in the development of stereoselective synthetic pathways. There are currently no documented examples of this specific compound being used in conjunction with chiral catalysts or auxiliaries to induce asymmetry in a reaction, nor are there reports of its use as a substrate in enantioselective transformations. While structurally related compounds, such as other α-bromo esters, are known to participate in stereoselective processes, the specific application of this compound in this context remains an unexplored area of research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rsc.org By calculating the electron density, DFT can determine molecular geometry, energy, and reactivity descriptors. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)) to optimize the molecular structure and compute its properties. researchgate.netmdpi.com

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. researchgate.netnih.gov A small energy gap suggests that a molecule is more reactive and can be easily polarized, facilitating charge transfer within the molecule. researchgate.netsemanticscholar.org

For Ethyl 2-(bromomethyl)-6-chloronicotinate, the HOMO is expected to be localized over the electron-rich pyridine (B92270) ring and the bromine atom, while the LUMO would likely be distributed across the electron-deficient carbonyl group and the pyridine ring. rsc.org Computational studies on analogous compounds, such as substituted pyridine and ester derivatives, provide representative values for these quantum chemical parameters. rsc.orgnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO/LUMO Energies for Analogous Compounds

ParameterFormulaSignificanceRepresentative Value Range (eV)
HOMO Energy (EHOMO)-Electron-donating ability-6.0 to -7.5
LUMO Energy (ELUMO)-Electron-accepting ability-0.15 to -2.0
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, stability4.0 to 5.5
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution2.0 to 2.75
Chemical Softness (S)1 / (2η)Measure of reactivity0.18 to 0.25
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting power3.5 to 4.5
Electrophilicity Index (ω)μ2 / (2η)Propensity to accept electrons2.5 to 4.0

Note: The values in this table are illustrative, based on DFT calculations for various substituted pyridine and ester compounds, and represent expected ranges for this compound. Actual values would require specific calculation.

The electron density distribution is often visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.orgwolfram.com This map illustrates the charge distribution across the molecule, using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.netlibretexts.org For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen of the pyridine ring and the oxygen atoms of the ester group. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon of the bromomethyl group, highlighting its electrophilic nature. researchgate.net

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mdpi.com This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, a primary reaction of interest is nucleophilic substitution at the bromomethyl group, a common transformation for benzyl-like halides. DFT calculations can model the approach of a nucleophile to this site, calculating the structure and energy of the transition state for the displacement of the bromide ion. Studies on similar systems, such as the catalysis of reactions involving pyridine ligands, demonstrate that DFT can effectively distinguish between different possible mechanistic pathways (e.g., radical vs. peroxide complex mechanisms) and identify the rate-limiting step. mdpi.comrsc.org

Most organic molecules are not rigid and can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. capes.gov.brnih.gov

This compound possesses several rotatable bonds:

Rotation of the ethyl group.

Rotation around the C-O ester bond.

Rotation of the bromomethyl group relative to the pyridine ring.

Computational methods can systematically rotate these bonds and calculate the corresponding energy to identify the lowest-energy conformers. mdpi.comcapes.gov.br Studies on the conformational preferences of nicotine (B1678760), another substituted pyridine, have shown that different rotamers can have distinct energies, and these energy gaps can be influenced by the environment (e.g., gas phase vs. aqueous solution). nih.gov For the target molecule, DFT calculations could determine the relative stability of conformers, which is crucial as the reactivity and biological activity of a molecule can depend on its three-dimensional shape.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond DFT, a range of quantum chemical methods can be employed to provide a detailed, step-by-step description of a reaction pathway. rsc.org These calculations generate a reaction energy profile, which plots the energy of the system as it progresses from reactants to products. researchgate.net This profile clearly shows the activation barriers for each step and the stability of any intermediates.

Theoretical Prediction of Reactivity Hotspots

A primary goal of computational analysis is to predict where a molecule will react. These "reactivity hotspots" can be identified by integrating several theoretical outputs.

Molecular Electrostatic Potential (MEP): As discussed, the MEP map provides a direct visual guide to electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net

Frontier Molecular Orbitals: The locations of the HOMO and LUMO indicate the most likely sites for electron donation and acceptance, respectively.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more nuanced prediction of sites for nucleophilic, electrophilic, and radical attack.

For this compound, these methods would collectively point to several key reactive sites.

Table 2: Predicted Reactivity Hotspots for this compound

Predicted HotspotType of ReactivityTheoretical Basis
Bromomethyl Carbon (–CH₂Br)ElectrophilicHigh positive potential on MEP; site of potential LUMO contribution.
Pyridine NitrogenNucleophilic / BasicHigh negative potential on MEP; lone pair electrons contribute to HOMO.
Carbonyl Carbon (C=O)ElectrophilicPositive potential on MEP due to electronegative oxygen.
Ring Carbons (esp. C4, C5)ElectrophilicInfluenced by electron-withdrawing Cl and N atoms.
Carbonyl Oxygen (C=O)NucleophilicHigh negative potential on MEP; lone pair electrons.

Molecular Modeling and Simulation Approaches for Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study how molecules interact with each other and with their environment. mdpi.com These simulations model the movement of atoms over time, providing insight into intermolecular forces like hydrogen bonds, dipole-dipole interactions, and π-π stacking. nih.gov

Given its functional groups, this compound can participate in several types of intermolecular interactions. The pyridine nitrogen and ester oxygens can act as hydrogen bond acceptors. The polar C-Cl and C=O bonds create a significant molecular dipole moment, leading to dipole-dipole interactions. The aromatic pyridine ring can engage in π-π stacking with other aromatic systems. researchgate.net MD simulations could model the behavior of this compound in different solvents or its binding within a protein active site, revealing the specific interactions that stabilize such complexes. mdpi.comnih.gov

Green Chemistry Principles in the Synthesis and Reactions of Ethyl 2 Bromomethyl 6 Chloronicotinate

Design of Atom-Economical Synthetic Routes

Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. The ideal atom economy is 100%, a characteristic of addition and rearrangement reactions. In contrast, substitution and elimination reactions generate by-products, thereby lowering the atom economy.

A plausible synthesis of Ethyl 2-(bromomethyl)-6-chloronicotinate involves two main steps: esterification and side-chain bromination.

Esterification of 6-chloro-2-methylnicotinic acid: This step, typically a condensation reaction, involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst to produce Ethyl 2-methyl-6-chloronicotinate and water. While the yield may be high, the generation of a water molecule as a by-product means the atom economy is less than 100%.

Radical Bromination: The subsequent bromination of the methyl group to a bromomethyl group is a substitution reaction. A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction generates succinimide (B58015) as a significant by-product, which considerably lowers the atom economy. The use of molecular bromine (Br₂) could be an alternative, which would produce hydrogen bromide (HBr) as a by-product. While seemingly simpler, Br₂ is a hazardous substance to handle. wordpress.com

Step Reactants Desired Product By-products Theoretical Atom Economy (%)
1. Esterification 6-chloro-2-methylnicotinic acid, Ethanol Ethyl 2-methyl-6-chloronicotinate Water ~91%
2. Bromination (using NBS) Ethyl 2-methyl-6-chloronicotinate, NBS This compound Succinimide ~61%
2. Bromination (using Br₂) Ethyl 2-methyl-6-chloronicotinate, Br₂ This compound Hydrogen Bromide ~77%

Implementation of Catalytic Methods for Reduced Stoichiometric Reagents

The use of catalysts is a cornerstone of green chemistry, as they can replace stoichiometric reagents, reduce energy consumption, and increase reaction selectivity, thereby minimizing waste.

In the synthesis of this compound, catalytic methods can be implemented in several ways:

Esterification: While strong mineral acids are traditionally used as catalysts for esterification, solid acid catalysts such as zeolites, ion-exchange resins, or metal oxides can be employed. These heterogeneous catalysts offer advantages in terms of separation from the reaction mixture, reusability, and reduced corrosivity, contributing to a greener process.

Radical Bromination: The initiation of radical bromination is typically achieved using a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. While catalytic in nature, these initiators still contribute to the waste stream. Alternative initiation methods, such as photochemical initiation, could be explored to further reduce the chemical input.

Research into more advanced catalytic systems, such as metalloenzymes or other biocatalysts, could offer pathways to highly selective and efficient syntheses of pyridine (B92270) derivatives under mild conditions, though specific applications to this compound are not yet reported.

Development of Solvent-Minimizing or Solvent-Free Reactions

Solvents are a major contributor to the environmental impact of chemical processes. The development of reactions that minimize or eliminate solvent use is a key goal of green chemistry.

For the synthesis of this compound, several strategies for solvent optimization can be considered:

Solvent Selection: If solvents are necessary, the choice should be guided by principles of safety, environmental impact, and sustainability. whiterose.ac.uk Guides for green solvent selection often recommend avoiding halogenated solvents like carbon tetrachloride (a common solvent for radical brominations) and dipolar aprotic solvents like DMF and DMAc. whiterose.ac.uk More benign alternatives such as supercritical carbon dioxide have been shown to be effective for free-radical side-chain brominations of similar aromatic compounds. nih.gov

Solvent-Free Conditions: For the esterification step, it might be feasible to use an excess of one of the reactants (ethanol) as the solvent, which can be recovered and recycled. Mechanochemical methods, where the reaction is induced by mechanical force in a ball mill, are an emerging technique for solvent-free synthesis and could potentially be applied.

Use of Greener Solvents: The use of bio-based solvents or ionic liquids could be explored as alternatives to traditional volatile organic compounds. However, the "greenness" of these solvents must be evaluated on a case-by-case basis, considering their entire life cycle. researchgate.net

Table 2: Comparison of Solvents for the Synthesis of Halogenated Pyridines This interactive table provides a qualitative assessment of different solvent choices based on green chemistry principles.

Solvent Green Chemistry Considerations Application in Synthesis
Carbon Tetrachloride Ozone-depleting, toxic, persistent. Traditional solvent for radical bromination.
Dichloromethane Suspected carcinogen, volatile organic compound. Common solvent for various organic reactions.
Toluene Volatile organic compound, neurotoxin. Alternative to benzene, but still has health concerns.
Supercritical CO₂ Non-toxic, non-flammable, readily available, easy to remove. A greener alternative for radical reactions. nih.gov
2-Methyltetrahydrofuran (2-MeTHF) Bio-based, lower toxicity than THF. A greener alternative to traditional ether solvents. whiterose.ac.uk
Ionic Liquids Low volatility, but toxicity and biodegradability can be concerns. Potential for specialized applications, requires careful selection.

Waste Reduction and By-product Management Strategies

A holistic green chemistry approach extends beyond the reaction vessel to include the management of all waste streams. For the synthesis of this compound, this involves addressing both liquid and solid by-products.

Wastewater Treatment: The production of pyridine derivatives can result in wastewater containing residual reactants, by-products, and solvents. Advanced wastewater treatment methods are necessary to mitigate the environmental impact. Techniques such as adsorption on resins, distillation, and incineration are employed for the treatment of pyridine-containing wastewater. citedrive.com Ion exchange methods, in particular, offer a way to capture pyridine compounds for potential recovery and reuse of the resin. citedrive.com

Process Optimization: A thorough optimization of reaction conditions (temperature, pressure, reaction time, catalyst loading) can lead to higher yields and selectivities, which directly translates to less unreacted starting material and fewer side products in the waste stream. Real-time monitoring of the reaction can help in achieving this optimization.

By integrating these green chemistry principles into the design and execution of the synthesis of this compound, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.

Advanced Analytical Methodologies in Synthetic Research

Spectroscopic Techniques for Monitoring Reaction Progress and Confirming Product Formation

Spectroscopic methods are indispensable tools in the analysis of Ethyl 2-(bromomethyl)-6-chloronicotinate, providing detailed information about its molecular structure and the presence of specific functional groups. These non-destructive techniques are used throughout the synthetic process to track the conversion of reactants to products and to verify the structure of the final, purified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be utilized.

¹H NMR provides information about the number and electronic environment of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the bromomethyl group (a singlet), and the two protons on the pyridine (B92270) ring (two doublets). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the ester group, and the bromine atom.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ester group, C-Cl stretch, C-Br stretch, and various vibrations associated with the substituted pyridine ring.

Functional Group **Expected IR Absorption Range (cm⁻¹) **
C=O (Ester)1725-1705
C-Cl850-550
C-Br690-515
C-O (Ester)1300-1000
Aromatic C=C1600-1450

This table provides generalized expected ranges for the functional groups present in this compound.

Chromatographic Separations for Isolation and Purity Determination

Following the synthesis of this compound, chromatographic techniques are essential for isolating the desired product from unreacted starting materials, byproducts, and other impurities. These methods are also vital for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve a good separation of the target compound from any impurities. A UV detector would be suitable for detecting the compound as it elutes from the column, owing to the UV-absorbing nature of the pyridine ring. The retention time of the compound under specific conditions serves as an identifying characteristic, while the peak area can be used to determine its purity.

Gas Chromatography (GC) is another valuable separation technique, particularly for volatile and thermally stable compounds. While the relatively high molecular weight and boiling point of this compound might present challenges, GC could potentially be used for its analysis. A capillary column with a suitable stationary phase would be chosen to separate the compound from any volatile impurities. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as the detector would provide high sensitivity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.53 g/mol , based on the most common isotopes). Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which would result in two peaks of almost equal intensity separated by two mass units. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.